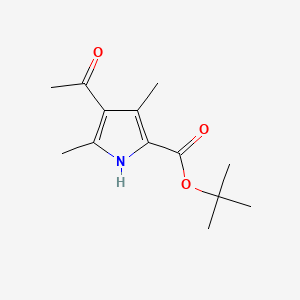

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

Overview

Description

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate: is a heterocyclic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under an inert atmosphere at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .

Comparison with Similar Compounds

- tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

- tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

Comparison:

Biological Activity

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (CAS No. 63040-83-5) is a heterocyclic compound characterized by the presence of a pyrrole ring and an acetyl functional group. This compound has garnered interest in various fields such as medicinal chemistry, biological research, and synthetic organic chemistry due to its potential biological activities and utility as a synthetic intermediate.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.29 g/mol

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol, facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , modulating enzyme activity or altering receptor binding affinities. The precise mechanism often depends on the structural modifications made to the pyrrole ring .

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Antibacterial Activity :

- Studies have demonstrated that derivatives of pyrrole compounds, including those related to this compound, show significant antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain pyrrole derivatives achieved minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .

- Antimicrobial Properties :

- Enzyme Interaction Studies :

Case Studies

Several studies have explored the biological implications of pyrrole derivatives:

- A study focused on the synthesis of pyrrole-containing compounds revealed their potential as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis .

- Another research highlighted the cytotoxic effects of pyrrole derivatives against cancer cell lines, suggesting their utility in anticancer drug development .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, Antimicrobial |

| tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | Structure | Moderate Antibacterial |

| Pyrrolyl Benzamide Derivatives | Structure | Highly Active against M. tuberculosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving carbamate protection and acetyl substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are prepared using Boc-protection strategies, followed by coupling with acetylated pyrrole derivatives. Characterization relies on NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Reaction steps often require anhydrous conditions and catalysts like Mo(CO)₆ for oxidation-sensitive steps .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include grounding metal containers during transfer, avoiding ignition sources, and using explosion-proof equipment. Storage should be in airtight containers under refrigeration (-20°C) to prevent decomposition. Compatibility testing is critical—avoid strong oxidizers and light exposure, as photodegradation may alter reactivity .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Dynamic low-temperature NMR (e.g., ¹H NMR at -40°C) resolves conformational dynamics, such as axial vs. equatorial tert-butyl positioning in saturated heterocycles. Purity is quantified via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound under varying conditions?

Statistical methods like factorial design identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, epoxidation optimizations with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane showed that Mo(CO)₆ catalyst efficiency peaks at 20–25°C with rigorous exclusion of moisture. Response surface methodology (RSM) models predict optimal reagent stoichiometry and reaction time .

Q. How do contradictory NMR and crystallography data inform conformational analysis of tert-butyl groups in related compounds?

Q. What methodologies address stability challenges during long-term storage or catalytic applications?

Accelerated stability studies under thermal stress (40–60°C) and UV exposure identify degradation pathways. For instance, tert-butyl derivatives undergo hydrolytic cleavage in acidic conditions, necessitating pH-neutral buffers. Compatibility with common reagents (e.g., Grignard agents) requires pre-screening via DSC to detect exothermic incompatibilities .

Q. How can computational tools predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For tert-butyl-protected pyrroles, acetyl groups at the 4-position exhibit lower activation barriers due to steric shielding by the tert-butyl moiety. Solvent effects are modeled using PCM or SMD to refine transition-state geometries .

Q. Methodological Guidance

- Contradictory Data Resolution : Cross-validate NMR findings with X-ray crystallography and computational models. For example, axial vs. equatorial tert-butyl conformers may require variable-temperature NMR and MD simulations .

- Yield Optimization : Use DoE (Design of Experiments) to isolate variables. Epoxidation case studies demonstrate that 1.2:1 TBHP:substrate molar ratios and 24-hour reaction times maximize conversion .

- Safety Compliance : Adhere to JIS Z 7253 standards for hazard communication and PPE requirements during synthesis .

Properties

IUPAC Name |

tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUXYJVRWSTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978964 | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63040-83-5 | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63040-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9S4S45L29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.